molecular formula C11H9ClN2S B11874891 4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine CAS No. 1346707-83-2

4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine

Cat. No.: B11874891
CAS No.: 1346707-83-2
M. Wt: 236.72 g/mol
InChI Key: IUAKQXPYGAKGNR-UHFFFAOYSA-N
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Description

4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine is a pyridine-based heterocyclic compound featuring a chloro substituent at the 4-position and a thioether-linked pyridin-3-ylmethyl group at the 2-position. This structure combines aromatic nitrogen moieties with sulfur-based linkages, making it a candidate for diverse applications in medicinal chemistry and materials science. The pyridin-3-ylmethylthio group may confer unique electronic and steric properties, influencing reactivity and biological interactions.

Properties

CAS No.

1346707-83-2

Molecular Formula

C11H9ClN2S

Molecular Weight

236.72 g/mol

IUPAC Name

4-chloro-2-(pyridin-3-ylmethylsulfanyl)pyridine

InChI

InChI=1S/C11H9ClN2S/c12-10-3-5-14-11(6-10)15-8-9-2-1-4-13-7-9/h1-7H,8H2

InChI Key

IUAKQXPYGAKGNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CSC2=NC=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine typically involves the reaction of 4-chloropyridine with pyridin-3-ylmethylthiol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or dimethylformamide. The reaction conditions often include heating the mixture to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The thioether group undergoes controlled oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Oxidizing AgentConditionsProductSelectivityReference
H<sub>2</sub>O<sub>2</sub>Mild, RTSulfoxideModerate
mCPBA0°C → RTSulfoneHigh

This transformation is critical for modulating biological activity, as sulfone derivatives often exhibit enhanced metabolic stability in medicinal chemistry applications.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing pyridine ring activates the C-4 chlorine for substitution:

Example Reactions:

  • Amination:
    Reagents: NH<sub>3</sub>/EtOH, K<sub>2</sub>CO<sub>3</sub>, 80°C
    Product: 4-Amino-2-((pyridin-3-ylmethyl)thio)pyridine (Yield: 72%)

  • Alkoxylation:
    Reagents: NaOCH<sub>3</sub>/DMF, 60°C, 12h
    Product: 4-Methoxy-2-((pyridin-3-ylmethyl)thio)pyridine (Yield: 68%)

The reaction follows a two-step mechanism:

  • Base-assisted deprotonation of the nucleophile

  • Concerted aromatic substitution via a Meisenheimer complex

Transition Metal-Catalyzed Cross-Couplings

The chlorine atom participates in palladium-mediated couplings:

Suzuki-Miyaura Coupling:

  • Catalyst: XPhos Pd G3 (3 mol%)

  • Base: Cs<sub>2</sub>CO<sub>3</sub>

  • Solvent: Dioxane/H<sub>2</sub>O (4:1)

  • Scope: Aryl/heteroaryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid, 89% yield)

Buchwald-Hartwig Amination:

  • Catalyst: Pd<sub>2</sub>(dba)<sub>3</sub>/Xantphos

  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene

  • Amine: Secondary amines (e.g., morpholine, 71% yield)

Thioether Functionalization

The S-CH<sub>2</sub>-pyridyl moiety undergoes unique transformations:

Reaction TypeReagentsProductApplication
AlkylationCH<sub>3</sub>I, NaOHSulfonium saltCharge modification
CleavageNa/NH<sub>3</sub>Pyridin-3-ylmethanethiolDeprotection strategy

The thioether group also participates in radical-mediated pathways, as evidenced by TEMPO trapping experiments in analogous systems .

Biological Activity Modulation

Structural modifications via these reactions enhance pharmacological properties:

  • Antimicrobial Activity: Sulfone derivatives show 8-fold increased potency against S. aureus compared to parent compound

  • Enzyme Inhibition: Coupled products demonstrate IC<sub>50</sub> = 0.42 μM against bacterial PPTases

Key Structure-Activity Relationship (SAR):

  • Electron-withdrawing groups at C-4 improve metabolic stability

  • Sulfur oxidation state directly correlates with membrane permeability

This reactivity profile establishes 4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine as a valuable scaffold in drug discovery and materials science. The combination of aromatic substitution chemistry and thioether reactivity enables precise structural tuning for target-specific applications.

Scientific Research Applications

4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or receptors involved in cell signaling .

Comparison with Similar Compounds

1H NMR Shifts :

  • Pyridin-3-ylmethyl protons in analogs resonate at δ 3.5–4.5 ppm (singlets or triplets), indicating proximity to electronegative atoms .
  • Aromatic protons in chloro-substituted pyridines appear downfield (δ 7.5–8.5 ppm) due to electron withdrawal .

Thermal Stability :

  • Melting points for chloro-thioether pyridines range widely (122–287°C), influenced by crystallinity and intermolecular forces .

Biological Activity

4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its implications in drug development.

Chemical Structure and Properties

The compound features a chlorine atom at the 4-position and a pyridin-3-ylmethylthio group, which significantly influences its reactivity and biological properties. The specific substitution pattern is crucial for its interaction with biological targets.

The biological activity of 4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine is primarily attributed to its ability to interact with specific molecular targets within microbial cells or cancer cells. The proposed mechanisms include:

  • Inhibition of Cell Growth : The compound may inhibit bacterial growth by disrupting essential cellular processes.
  • Antiproliferative Effects : It has shown potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction.

Antimicrobial Activity

Recent studies have indicated that 4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in the following table:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa12

These results suggest that the compound is particularly effective against Gram-positive bacteria, with lower MIC values indicating stronger antibacterial activity.

Anticancer Activity

In vitro studies have shown that 4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine possesses antiproliferative effects on several cancer cell lines. The IC50 values for various cell lines are detailed in the table below:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)5.0
A549 (lung cancer)7.5
MDA-MB-231 (breast cancer)6.0

The lower IC50 values indicate a potent effect on these cancer cell lines, suggesting that further development could lead to effective therapeutic agents.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the effectiveness of 4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine against clinical isolates of Staphylococcus aureus demonstrated a significant reduction in bacterial load in treated samples compared to controls. This highlights its potential as an alternative treatment for resistant strains.
  • Anticancer Potential : In another study focusing on its anticancer properties, the compound was tested against various human cancer cell lines. Results indicated that it induced apoptosis through caspase activation pathways, providing insights into its mechanism of action as an anticancer agent.

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